molecular formula C12H14N2O B11819388 2-(5-(p-Tolyl)oxazol-2-yl)ethanamine

2-(5-(p-Tolyl)oxazol-2-yl)ethanamine

Cat. No.: B11819388
M. Wt: 202.25 g/mol
InChI Key: XZYMNYKIMZYTDS-UHFFFAOYSA-N
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Description

2-(5-(p-Tolyl)oxazol-2-yl)ethanamine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an oxazole ring substituted with a p-tolyl group at the 5-position and an ethanamine group at the 2-position. This compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(p-Tolyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then reacted with ethylenediamine to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-(p-Tolyl)oxazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-(p-Tolyl)oxazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(p-Tolyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl)oxazol-2-yl)ethanamine
  • 2-(5-(p-Methoxyphenyl)oxazol-2-yl)ethanamine
  • 2-(5-(p-Chlorophenyl)oxazol-2-yl)ethanamine

Uniqueness

2-(5-(p-Tolyl)oxazol-2-yl)ethanamine is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]ethanamine

InChI

InChI=1S/C12H14N2O/c1-9-2-4-10(5-3-9)11-8-14-12(15-11)6-7-13/h2-5,8H,6-7,13H2,1H3

InChI Key

XZYMNYKIMZYTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)CCN

Origin of Product

United States

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